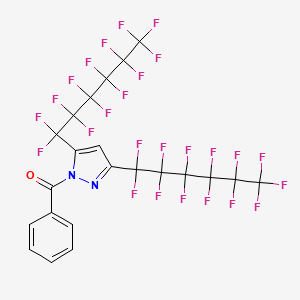

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

説明

The exact mass of the compound 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGQAQYTYRSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6F26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371063 | |

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-10-0 | |

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Regioselective Functionalization of the Pyrazole (B372694) Core

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles. The choice of synthetic strategy dictates the final placement of the benzoyl and perfluorohexyl groups on the pyrazole ring.

The most classic and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach is highly effective for synthesizing pyrazoles like the target compound because the perfluoroalkyl groups can be incorporated into the 1,3-dicarbonyl precursor, ensuring their positions at C3 and C5 of the resulting heterocycle.

The Knorr pyrazole synthesis and related methodologies involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated carbonyl compound. The reaction proceeds through a sequence of nucleophilic attack, condensation, and dehydration to form the aromatic pyrazole ring. For the synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, a plausible and direct route involves the condensation of a 1,3-diketone bearing two perfluorohexyl groups with benzoylhydrazine. The strong electron-withdrawing nature of the perfluoroalkyl groups significantly influences the reactivity of the carbonyl carbons in the diketone precursor, guiding the regioselectivity of the cyclization.

Both acid and base catalysis play crucial roles in facilitating the cyclocondensation reaction.

Acid Catalysis : In the presence of a catalytic amount of acid, a carbonyl group of the 1,3-diketone is protonated, which enhances its electrophilicity and facilitates the initial nucleophilic attack by the terminal nitrogen of the hydrazine derivative. The acid also catalyzes the subsequent dehydration steps, leading to the final aromatic pyrazole.

Base Catalysis : Alternatively, base catalysis can be employed. A base can deprotonate the hydrazine, increasing its nucleophilicity. For unsymmetrical 1,3-dicarbonyl compounds, the choice of acidic or basic conditions can sometimes influence the regioselectivity of the final product, although the electronic effects of the perfluorohexyl groups are often the dominant directing factor.

The selection of the catalyst often depends on the specific substrates and desired reaction kinetics.

While a direct reaction between perfluorohexyl hydrazine and benzoylacetone (B1666692) is not the typical route to the target compound, the more synthetically logical pathway involves the reaction of a perfluoroalkylated β-diketone with a substituted hydrazine. A highly analogous and efficient precursor for the synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-2,4-decanedione , which contains the two necessary perfluorohexyl groups.

The reaction would proceed via the cyclocondensation of this diketone with benzoylhydrazine, as outlined below.

Reaction Scheme: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-2,4-decanedione + Benzoylhydrazine → 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole + 2 H₂O

This reaction ensures the correct placement of the perfluorohexyl groups at positions 3 and 5. The initial nucleophilic attack can occur at either carbonyl group, but the subsequent cyclization and dehydration lead to the stable, aromatic 3,5-disubstituted pyrazole. Research on similar structures, such as the reaction between 2-perfluoroacylcycloalkanones and benzoylhydrazine, confirms that condensation proceeds with high regioselectivity, forming stable pyrazoline or pyrazole products. mdpi.com

Table 1: Representative Conditions for Perfluoroalkylated Pyrazole Synthesis via Cyclocondensation

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) |

| Perfluoroalkylated 1,3-diketone | Hydrazine Hydrate | Ethanol | 100 | 3,5-bis(perfluoroalkyl)pyrazole | 64-84 |

| Perfluoroalkylated enone | Hydrazine Monohydrate | Ethanol | Reflux | 5-(perfluoroalkyl)pyrazole | Good |

| Perfluoroacylcycloalkanone | Benzoylhydrazine | Not specified | Not specified | N-Benzoyl-perfluoroalkyl-annulated pyrazoline | High |

An alternative to building the ring with all substituents in place is to functionalize a pre-existing pyrazole core. This approach is often challenging due to the need for regioselective control and the relative inertness of C-H bonds on the pyrazole ring. However, modern synthetic methods have provided pathways for such transformations.

The introduction of perfluoroalkyl groups onto a pyrazole ring via classical nucleophilic aromatic substitution (SNAr) is not a common strategy. This pathway would require a pyrazole ring substituted with good leaving groups (e.g., halogens) at the 3 and 5 positions and a perfluorohexyl nucleophile (e.g., C₆F₁₃⁻). Generating and using such a highly reactive perfluoroalkyl anion presents significant synthetic challenges.

General Reaction: N-Benzoylpyrazole + 2 Perfluorohexyl Iodide --(Cu Catalyst, Light/Heat)--> 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

In this protocol, a copper catalyst facilitates the generation of a perfluorohexyl radical (C₆F₁₃•) from a perfluorohexyl iodide precursor. This radical then adds to the electron-rich pyrazole ring, typically at the C3 and C5 positions, followed by a rearomatization step to yield the functionalized product. This method offers high regioselectivity and operates under relatively mild conditions, providing a powerful tool for the late-stage functionalization of heterocyclic cores.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Cyclocondensation | Ring formation from acyclic precursors. | High regioselectivity, well-established, good yields. | Requires synthesis of complex perfluoroalkylated 1,3-diketone precursors. |

| Sequential Functionalization | Modification of a pre-formed pyrazole ring. | Allows for late-stage modification. | Direct nucleophilic substitution is challenging; relies on modern C-H activation/radical methods. |

Sequential Functionalization Protocols

N1-Benzoylation through Acylation Reactions

Once the 3,5-bis(perfluorohexyl)pyrazole (B3075363) core is obtained, the final step is the introduction of the benzoyl group at the N1 position of the pyrazole ring. This is achieved through a standard acylation reaction.

Benzoyl chloride is the most common and efficient reagent for introducing a benzoyl group. medcraveonline.com The reaction is an electrophilic substitution where the nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. researchgate.net This results in the formation of an N-C bond and the elimination of hydrogen chloride.

The acylation reaction requires a base to neutralize the hydrochloric acid byproduct and to facilitate the reaction by deprotonating the N-H of the pyrazole ring. Potassium carbonate (K2CO3) is an effective inorganic base for this purpose. researchgate.net The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion which is a much stronger nucleophile, thereby significantly increasing the rate and yield of the benzoylation reaction. Other bases such as pyridine (B92270) or triethylamine (B128534) can also be employed.

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) or Acetonitrile | Room Temperature to 80 °C | researchgate.net |

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) or Chloroform | 0 °C to Room Temperature | researchgate.net |

| Benzoyl Chloride | Triethylamine (Et3N) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | medcraveonline.com |

Oxidative Aromatization Routes for Pyrazole Formation

An alternative and powerful strategy for the synthesis of the pyrazole core involves the initial formation of a non-aromatic pyrazoline precursor, followed by an oxidation step to introduce the aromatic double bonds. This method is particularly useful when the starting materials are more amenable to cycloaddition reactions.

The synthesis begins with a [3+2] cycloaddition reaction to form the pyrazoline ring system. For a 3,5-disubstituted pyrazole, this could involve the reaction of a diazo compound with an alkene or a nitrile imine with an alkene. researchgate.netnih.govrsc.org For the target molecule, this would require precursors already containing the perfluorohexyl groups.

The resulting pyrazoline is then subjected to an oxidative agent to convert it into the corresponding aromatic pyrazole. This dehydrogenation step is a key transformation that can be achieved using a variety of reagents. Manganese dioxide (MnO2) is a widely used and effective oxidant for this purpose. mdpi.com Other methods include the use of palladium on carbon (Pd/C) or electrochemical oxidation. This two-step sequence of pyrazoline formation followed by oxidative aromatization provides a versatile route to highly substituted pyrazoles. mdpi.com

| Oxidizing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO2) | Reflux in solvent like toluene (B28343) or chloroform; mechanochemical (ball-milling) | Common, effective for many substrates. | mdpi.com |

| Palladium on Carbon (Pd/C) | Heating in a suitable solvent (e.g., acetic acid) | Catalytic method, often requires a hydrogen acceptor. | |

| Iodine (I2) | In the presence of a base (e.g., K2CO3) in a solvent like DMSO | Mild conditions, good for sensitive functional groups. | |

| Electrochemical Oxidation | Anodic oxidation in a divided or undivided cell | Environmentally friendly, avoids stoichiometric chemical oxidants. |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. A plausible and effective multicomponent strategy for the synthesis of 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole involves the condensation of a 1,3-diketone bearing perfluorohexyl groups with benzoylhydrazine. This approach is an extension of the classical Knorr pyrazole synthesis. nih.govmdpi.com

The key starting material for this reaction would be 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8,9,9,10,10,11,11,12,12,13,13,13-tridecafluoro-7,9-tridecanedione. The reaction with benzoylhydrazine would proceed via a cyclocondensation reaction, likely under acidic or basic catalysis, to yield the target pyrazole. The regioselectivity of this reaction is a critical aspect, as the unsymmetrical nature of benzoylhydrazine could potentially lead to two isomeric products. However, the electronic and steric influences of the perfluorohexyl and phenyl groups would likely direct the reaction to favor the formation of 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Perfluorohexyl-1,3-diketone | Benzoylhydrazine | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | Cyclocondensation |

Advanced Fluorination Techniques

Advanced fluorination techniques are crucial for the introduction of fluorine atoms or perfluoroalkyl groups onto the pyrazole core or its precursors.

Direct C-H fluorination offers a direct route to introduce fluorine atoms into a pre-existing molecule. For a compound such as 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole, which already possesses a high degree of fluorination, further direct fluorination would likely target the C4 position of the pyrazole ring, the only available C-H bond on the heterocyclic core. Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. rsc.orgresearchgate.net The reaction would likely require a catalyst, such as a palladium complex, to facilitate the C-H activation. researchgate.net The strong electron-withdrawing nature of the perfluorohexyl and benzoyl groups would deactivate the pyrazole ring, making this a challenging transformation that may require forcing conditions.

Sulfinatodehalogenation provides a powerful method for the introduction of perfluoroalkyl groups into organic molecules. This radical-based method typically uses a perfluoroalkyl iodide or bromide as the source of the perfluoroalkyl group and a reducing agent, such as sodium dithionite, to initiate the radical process. In the context of synthesizing 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole, this method could be envisioned to introduce the perfluorohexyl chains onto a suitable pyrazole precursor. For instance, a di-iodinated or di-brominated pyrazole could potentially undergo a double sulfinatodehalogenation reaction with a perfluorohexyl halide.

Hypervalent iodine(III) reagents have emerged as versatile tools in modern organic synthesis, particularly for the introduction of fluorinated groups. Reagents such as Togni and Umemoto reagents are well-established for trifluoromethylation. brynmawr.edunih.gov Analogous hypervalent iodine(III) reagents bearing longer perfluoroalkyl chains, including perfluorohexyl groups, have also been developed. nih.gov These reagents can act as electrophilic sources of the perfluoroalkyl group. A potential synthetic route to 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole using this methodology could involve the reaction of a suitable pyrazole precursor, such as a 1-benzoylpyrazole with activated C3 and C5 positions, with a hypervalent iodine(III) reagent containing a perfluorohexyl ligand. acs.orgnih.gov This approach would offer a direct method for the perfluoroalkylation of the pyrazole core.

Chemical Reactivity of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

The chemical reactivity of 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole is significantly influenced by the strong electron-withdrawing character of the two perfluorohexyl substituents and the N-benzoyl group. These groups decrease the electron density of the pyrazole ring, affecting its susceptibility to electrophilic and nucleophilic attack, as well as its stability towards oxidation.

The pyrazole ring in 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole is expected to be highly resistant to oxidation due to the deactivating effect of the attached perfluorohexyl and benzoyl groups. nih.gov Oxidation of pyrazoles often requires strong oxidizing agents and can lead to ring cleavage or the formation of pyrazolones. However, the electron-poor nature of this particular pyrazole would likely necessitate harsh reaction conditions for any oxidative transformation of the heterocyclic ring to occur.

A more likely site for oxidation would be the benzoyl group, although this would also be challenging. Under forcing oxidative conditions, cleavage of the N-benzoyl group could potentially occur. It is also worth noting that in the synthesis of pyrazoles from pyrazolines, oxidation is a key step. nih.govacs.org If a synthetic route to 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole were to proceed through a pyrazoline intermediate, an oxidation step would be required for aromatization.

Reduction Reactions

The reduction of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would primarily target the electron-deficient benzoyl group. The pyrazole ring is generally aromatic and thus less susceptible to reduction, while the perfluorohexyl groups are inert to common reducing agents.

Two common hydride-based reducing agents with differing reactivities are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): A relatively mild reducing agent, NaBH₄ is typically used for the reduction of aldehydes and ketones. Its ability to reduce amides is limited.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can reduce a wide range of functional groups, including amides and esters.

The choice of reducing agent would be critical in determining the outcome of the reduction of the N-benzoyl group, which is essentially an amide.

With Sodium Borohydride: Due to its milder nature, sodium borohydride is not expected to readily reduce the amide linkage of the N-benzoyl group. Therefore, 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would likely be unreactive towards NaBH₄ under standard conditions.

With Lithium Aluminum Hydride: The potent nature of LiAlH₄ makes it capable of reducing the amide functionality. The expected product would be 1-benzyl-3,5-bis(perfluorohexyl)pyrazole, resulting from the complete reduction of the carbonyl group in the benzoyl moiety to a methylene (B1212753) group.

| Reducing Agent | Reactivity with N-Benzoyl Group | Expected Product |

| Sodium Borohydride | Low to negligible | No reaction |

| Lithium Aluminum Hydride | High | 1-Benzyl-3,5-bis(perfluorohexyl)pyrazole |

Substitution Reactions

Substitution reactions on 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole could theoretically occur at the pyrazole ring or the perfluorohexyl chains. However, the electronic properties of the molecule heavily influence the feasibility of such reactions.

The perfluorohexyl groups are characterized by strong carbon-fluorine bonds and significant steric hindrance. The high electronegativity of fluorine atoms also deactivates the carbon chain towards nucleophilic attack. While nucleophilic substitution on perfluoroalkyl chains is generally challenging, it is not impossible under specific conditions, particularly at the terminal carbon. However, for the long perfluorohexyl chains in this molecule, such reactions would require highly reactive nucleophiles and harsh conditions, and are generally considered unlikely. The focus of nucleophilic substitution would more realistically be on the pyrazole ring, though this is not the specified scope of this subsection. Therefore, significant nucleophilic substitution at the fluorinated centers of the perfluorohexyl groups is not anticipated under typical laboratory conditions.

| Reaction Type | Feasibility at Perfluorohexyl Centers | Rationale |

| Nucleophilic Substitution | Very low | Strong C-F bonds, steric hindrance, and electronic deactivation. |

Nucleophilic Substitution at Fluorinated Centers

Role of Nucleophiles (e.g., Amines, Thiols, Alcohols)

The pyrazole ring in 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is characterized by a significant reduction in electron density due to the inductive effects of the two perfluorohexyl substituents and the resonance and inductive effects of the N-benzoyl group. This electron deficiency makes the ring susceptible to nucleophilic attack, a mode of reactivity not typically favored in unsubstituted pyrazoles.

While direct nucleophilic aromatic substitution on the pyrazole ring is generally challenging, the electronic properties of this specific molecule could facilitate such reactions under certain conditions. The most probable site for nucleophilic attack on the ring itself would be the C-4 position. However, a more likely point of reaction with strong nucleophiles is the electrophilic carbonyl carbon of the benzoyl group.

Reaction with Amines: Primary and secondary amines can act as potent nucleophiles. Their interaction with 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would likely target the benzoyl moiety. This could lead to an N-deacylation reaction, resulting in the formation of 3,5-bis(perfluorohexyl)pyrazole and a corresponding benzamide. This type of cleavage is a known reaction for N-acylpyrazoles, particularly when the pyrazole ring is substituted with electron-withdrawing groups that stabilize the resulting pyrazole anion.

Reaction with Thiols: Thiols and their corresponding thiolates are strong nucleophiles. While their addition to vinylpyrazoles is a known reaction, their interaction with this saturated pyrazole ring is less direct. nih.gov Similar to amines, thiols could potentially attack the carbonyl carbon, leading to thioesters, although this reaction is generally less favorable than aminolysis. Radical-mediated thiylation at the C-4 position could be a possibility under specific initiation conditions. nih.gov

Reaction with Alcohols: Alcohols are weaker nucleophiles than amines or thiols. Under neutral or basic conditions, their reaction with 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is expected to be slow. However, under acid catalysis, alcoholysis of the N-benzoyl group could occur, yielding 3,5-bis(perfluorohexyl)pyrazole and a benzoate (B1203000) ester. Protection of alcohol functions via acylation is a potential functionalization route for pyrazoles bearing alcohol groups. lecames.org

Table 1: Predicted Reactivity of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole with Nucleophiles

| Nucleophile | Predicted Primary Reaction Site | Potential Products | Reaction Conditions |

| Amines (R-NH₂) | Carbonyl Carbon | 3,5-bis(perfluorohexyl)pyrazole + Benzamide | Typically requires heating |

| Thiols (R-SH) | Carbonyl Carbon | 3,5-bis(perfluorohexyl)pyrazole + Thiobenzoate | May require strong base/catalyst |

| Alcohols (R-OH) | Carbonyl Carbon | 3,5-bis(perfluorohexyl)pyrazole + Benzoate Ester | Acid or base catalysis |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems, including pyrazole. In a typical pyrazole, the C-4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. However, the reactivity of the pyrazole ring is profoundly influenced by its substituents.

In the case of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, the ring is heavily deactivated by three powerful electron-withdrawing groups. The N-benzoyl group and the two C-perfluorohexyl groups pull electron density away from the heterocyclic system. nih.govnumberanalytics.com This severe deactivation makes standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, extremely difficult to achieve. The pyrazole ring in this molecule is rendered highly electron-poor, or "π-deficient," making it resistant to attack by electrophiles.

Influence of Electron-Withdrawing Trifluoromethyl Groups

The influence of the perfluorohexyl groups on the reactivity of the pyrazole ring can be understood by analogy to the well-studied trifluoromethyl (CF₃) group. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov Its presence on a pyrazole ring significantly decreases the ring's basicity and its susceptibility to electrophilic attack. numberanalytics.comresearchgate.net

Studies on pyrazoles bearing trifluoromethyl groups have consistently shown a marked decrease in reactivity towards electrophiles. researchgate.net

Deactivation: The CF₃ groups inductively withdraw electron density, making the entire ring less nucleophilic.

Regioselectivity: While the C-4 position remains the formal site for substitution, the energy barrier for the formation of the required cationic intermediate (sigma complex) is significantly increased.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution of the Pyrazole Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Perfluorohexyl | C-3, C-5 | Strong Electron-Withdrawing (-I) | Strong Deactivation |

| Benzoyl | N-1 | Strong Electron-Withdrawing (-I, -M) | Strong Deactivation |

| Trifluoromethyl | C-3, C-5 | Strong Electron-Withdrawing (-I) | Strong Deactivation (by analogy) |

Structural Elucidation and Mechanistic Investigations

Advanced Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence for the pyrazole (B372694) core, the benzoyl group, and the two perfluorohexyl chains.

The ¹H NMR spectrum for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is expected to be relatively simple, showcasing signals corresponding to the protons of the benzoyl group and the single proton on the pyrazole ring.

Aromatic Protons (Benzoyl Group): The five protons of the phenyl ring are expected to appear in the aromatic region, typically between δ 7.4 and 8.1 ppm. Due to the electron-withdrawing nature of the adjacent carbonyl group, the ortho-protons (2-H and 6-H) would likely resonate further downfield compared to the meta- (3-H, 5-H) and para-protons (4-H). In similar benzoyl-pyrazole structures, these protons appear as a series of multiplets. mdpi.com

Pyrazole Proton (C4-H): A single, sharp singlet is anticipated for the proton at the C4 position of the pyrazole ring. In related 3,5-disubstituted pyrazoles, this proton typically appears in the range of δ 6.5-7.0 ppm. researchgate.net The highly electronegative perfluorohexyl groups at the C3 and C5 positions would likely shift this signal downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C4-H | ~6.8 - 7.2 | Singlet (s) |

| Benzoyl (meta-H, para-H) | ~7.4 - 7.7 | Multiplet (m) |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the benzoyl group, the pyrazole ring, and the perfluorohexyl chains.

Carbonyl Carbon: A signal for the carbonyl carbon (C=O) of the benzoyl group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. mdpi.com

Aromatic and Pyrazole Carbons: The carbons of the phenyl ring and the pyrazole ring would resonate in the δ 110-150 ppm region. The C3 and C5 carbons of the pyrazole ring, directly attached to the electron-withdrawing perfluorohexyl groups, are expected to be shifted significantly downfield. researchgate.net The C4 carbon signal is anticipated to be the most upfield of the pyrazole ring carbons.

Perfluorohexyl Carbons: The carbons within the perfluorohexyl chains will exhibit complex signals due to strong coupling with fluorine atoms (¹JC-F, ²JC-F). These signals are expected to appear as multiplets in the approximate range of δ 105-125 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 - 170 |

| Pyrazole C3, C5 | ~145 - 155 |

| Aromatic C (ipso, ortho, meta, para) | ~128 - 138 |

| Pyrazole C4 | ~110 - 115 |

¹⁹F NMR is essential for characterizing the two perfluorohexyl (-C₆F₁₃) side chains. The spectrum is predicted to show distinct signals for each chemically non-equivalent fluorine environment along the chain.

Terminal CF₃ Group: A triplet is expected for the terminal trifluoromethyl group around δ -81 ppm.

CF₂ Groups: The five methylene (B1212753) fluoride (B91410) (CF₂) groups along the perfluorohexyl chain will each produce a distinct signal. These signals are expected to appear as complex multiplets between δ -110 and -127 ppm, with the CF₂ group alpha to the pyrazole ring being the most deshielded.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for a Perfluorohexyl Chain

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₂-CF₂-CF₂-CF₂-CF₂-CF₃ | ~-112 | Multiplet |

| -CF₂-CF₂-CF₂-CF₂-CF₂-CF₃ | ~-121 | Multiplet |

| -CF₂-CF₂-CF₂-CF₂-CF₂-CF₃ | ~-122 | Multiplet |

| -CF₂-CF₂-CF₂-CF₂-CF₂-CF₃ | ~-123 | Multiplet |

| -CF₂-CF₂-CF₂-CF₂-CF₂-CF₃ | ~-126 | Multiplet |

The IR spectrum is used to identify the key functional groups present in the molecule. For 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, the most characteristic absorption bands would be from the carbonyl group, the aromatic rings, and the C-F bonds.

C=O Stretch: A strong, sharp absorption band characteristic of the benzoyl carbonyl group is expected in the region of 1670-1700 cm⁻¹. mdpi.commdpi.com

C=C and C=N Stretches: Absorptions corresponding to the C=C stretching of the aromatic phenyl ring and the C=N and C=C stretching of the pyrazole ring are expected between 1450 and 1610 cm⁻¹. mdpi.com

C-F Stretches: Very strong and broad absorption bands are anticipated in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds of the two perfluorohexyl chains.

Table 4: Predicted IR Absorption Frequencies for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1670 - 1700 | Strong |

| Aromatic/Heteroaromatic C=C, C=N Stretch | 1450 - 1610 | Medium-Strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The monoisotopic mass of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole (C₂₂H₆F₂₆N₂O) is 808.0065 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. In techniques like electrospray ionization (ESI), the molecule would likely be observed as protonated or other adduct ions.

Table 5: Predicted Mass-to-Charge Ratios (m/z) for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole Adducts

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 809.01378 |

| [M+Na]⁺ | 830.99572 |

| [M+K]⁺ | 846.96966 |

Data sourced from computational predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Determination

The definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is through single-crystal X-ray diffraction.

X-ray Diffraction Crystallography

While a specific crystal structure for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole has not been deposited in publicly accessible crystallographic databases, its solid-state architecture can be inferred from analyses of closely related N-acyl pyrazoles. X-ray diffraction studies on analogous compounds confirm the planarity of the central pyrazole ring. The N-benzoyl group, however, is typically not coplanar with this ring. Steric hindrance between the ortho-hydrogens of the phenyl ring and the substituent at the C5 position of the pyrazole forces the benzoyl group to rotate out of the plane of the heterocycle.

To illustrate the typical geometric parameters of such a system, the following table presents representative crystallographic data derived from a related N-acyl pyrazole structure.

| Parameter | Typical Value | Description |

|---|---|---|

| N1-C(carbonyl) Bond Length | ~1.38 - 1.42 Å | Exhibits partial double bond character due to amide resonance. |

| C(carbonyl)-O Bond Length | ~1.21 - 1.24 Å | Typical length for a carbonyl double bond. |

| Pyrazole Ring Bond Lengths (C-C, C-N) | ~1.34 - 1.40 Å | Consistent with an aromatic heterocyclic system. |

| Pyrazole/Benzoyl Dihedral Angle | 40° - 80° | Indicates a significant twist from coplanarity due to steric hindrance. |

Tautomeric and Conformational Studies

The substitution pattern of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole dictates its tautomeric and conformational properties.

Annular Tautomerism of the Pyrazole Ring

Annular tautomerism is a form of prototropy common in unsubstituted or N-H pyrazoles, where a hydrogen atom can migrate between the two nitrogen atoms (N1 and N2) of the ring. This process results in two distinct, rapidly interconverting tautomeric forms.

However, for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, annular tautomerism is not possible. The substitution of the proton on the N1 nitrogen with a benzoyl group effectively "locks" the molecule into a single, fixed N-acyl tautomeric form. The N1 position is permanently occupied by the acyl substituent, preventing the proton migration necessary for tautomerization.

Influence of Substituents and Solvent Environment on Tautomeric Equilibria

While the target compound itself does not exhibit tautomerism, the influence of its substituents is critical to understand the properties of its parent heterocycle, 3,5-bis(perfluorohexyl)pyrazole (B3075363). In this precursor, the two tautomers—where the N-H is at position 1 or 2—are chemically identical due to the symmetrical C3/C5 substitution.

The perfluorohexyl groups are powerful electron-withdrawing substituents due to the high electronegativity of fluorine atoms. Electron-withdrawing groups on the pyrazole ring are known to increase the acidity of the N-H proton. mdpi.com In solution, the tautomeric equilibrium of asymmetrically substituted pyrazoles can be influenced by the solvent's polarity and its ability to form hydrogen bonds. mdpi.com For the symmetric 3,5-bis(perfluorohexyl)pyrazole, while the solvent would interact with the molecule, it would not shift an equilibrium since the two tautomeric forms are degenerate. The subsequent acylation to form the title compound definitively resolves this ambiguity by creating a stable N-C covalent bond at the N1 position. nih.govfu-berlin.de

Intramolecular Interactions Governing Conformational Preferences

The conformational landscape of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is primarily defined by rotation around two key single bonds: the N1–C(carbonyl) bond and the C(carbonyl)–C(phenyl) bond.

To minimize this steric clash, the molecule adopts a conformation where the benzoyl group is twisted significantly out of the plane of the pyrazole ring, as previously mentioned. This non-planar arrangement is the most energetically favorable state. The long, flexible perfluorohexyl chains will also adopt conformations to minimize steric strain with each other and the rest of the molecule. The preferred conformation is thus a direct consequence of intramolecular repulsive forces dictating the spatial arrangement of the bulky substituents. mdpi.com

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For a compound like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, these methods can provide valuable data on its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and other key molecular descriptors. nih.govnih.gov In the case of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, the presence of two bulky and highly electronegative perfluorohexyl groups at the 3 and 5 positions of the pyrazole ring, along with the benzoyl group at the 1-position, significantly influences its geometry and electronic properties. nih.gov

DFT studies on similar substituted pyrazoles have shown that electron-withdrawing groups can impact the bond lengths and angles of the pyrazole ring. nih.gov For 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, it is anticipated that the C-C and C-N bonds within the pyrazole ring would be influenced by the strong inductive effect of the perfluorohexyl chains. The geometry of the benzoyl group relative to the pyrazole ring is also a critical factor, with the dihedral angle affecting the degree of conjugation between the two ring systems. Theoretical investigations on related N-aroylpyrazoles have explored these conformational preferences.

A hypothetical DFT study on 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would likely focus on the parameters presented in the following table, which are crucial for understanding its structural characteristics.

| Parameter | Predicted Value Range | Significance |

| N1-N2 Bond Length | 1.35 - 1.39 Å | Indicates the degree of double bond character within the pyrazole ring. |

| C3-N2 Bond Length | 1.32 - 1.36 Å | Reflects the influence of the perfluorohexyl substituent on the pyrazole core. |

| C5-N1 Bond Length | 1.38 - 1.42 Å | Influenced by both the perfluorohexyl and benzoyl substituents. |

| Dihedral Angle (Pyrazole-Benzoyl) | 30 - 60° | Determines the extent of electronic communication between the two ring systems. |

Time-Resolved DFT for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing insights into their absorption and emission properties. rsc.org For fluorinated pyrazole ligands, TD-DFT has been used to understand their optical properties. researchgate.net The application of TD-DFT to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would be instrumental in predicting its UV-Visible absorption spectrum and understanding the nature of its electronic transitions.

The presence of the benzoyl chromophore and the electron-withdrawing perfluorohexyl groups is expected to lead to interesting photophysical properties. TD-DFT calculations could elucidate the contributions of different molecular fragments to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the charge-transfer characteristics of the excited states. rsc.org

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules on a larger scale, including their interactions with other molecules and biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net While the specific biological targets of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole are not defined here, molecular docking studies on other pyrazole derivatives have demonstrated their potential to interact with various protein active sites. nih.govnih.govnih.govmdpi.commdpi.com

A hypothetical docking study of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole into a protein binding pocket would involve assessing the steric and electronic complementarity. The bulky perfluorohexyl groups would likely occupy hydrophobic pockets, while the benzoyl group could participate in pi-stacking or hydrogen bonding interactions. The pyrazole core itself can act as a scaffold, positioning the substituents for optimal interaction. The results of such a simulation would be quantified by a docking score, indicating the binding affinity.

| Docking Parameter | Predicted Outcome | Implication for Binding |

| Binding Energy | Favorable (Negative Value) | Indicates a spontaneous binding process. |

| Hydrogen Bonds | Possible with carbonyl oxygen | Key electrostatic interactions for stabilizing the complex. |

| Hydrophobic Interactions | Dominated by perfluorohexyl chains | Major driving force for binding in nonpolar pockets. |

| Pi-Stacking | Possible with benzoyl ring | Can contribute to the overall binding affinity. |

In Silico Assessment of Molecular Affinities (e.g., for volatile organic compounds)

The unique properties of fluorinated compounds make them interesting candidates for materials with specific affinities. In silico methods can be used to assess the affinity of molecules like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole for volatile organic compounds (VOCs). Research on fluorinated poly(pyrazole) ligands has shown that in silico molecular modeling can shed light on their affinity for gases and organic solvents. researchgate.netresearchgate.net

The highly fluorinated perfluorohexyl chains of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would create a fluorous microenvironment. This could lead to selective interactions with other fluorinated molecules or with VOCs that have an affinity for such environments. Computational methods, such as molecular dynamics simulations or Monte Carlo methods, could be used to calculate the binding free energy between the pyrazole derivative and various VOCs, thereby predicting its potential as a sensor or sequestration agent. researchgate.net

Analysis of Electronic Structure

The electronic structure of a molecule dictates its reactivity and physical properties. For 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, the interplay between the aromatic pyrazole core, the electron-withdrawing benzoyl group, and the strongly electron-withdrawing perfluorohexyl groups is of particular interest.

Quantum chemical calculations can provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The presence of strong electron-withdrawing groups is known to stabilize both the HOMO and LUMO energy levels, which can affect the molecule's redox properties and its reactivity in chemical reactions. nih.govresearchgate.net Theoretical studies on pyrazoles with electron-withdrawing substituents have shown that these groups can significantly lower the HOMO-LUMO energy gap, which has implications for the molecule's electronic transitions and potential applications in materials science. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the pyrazole ring protons and the perfluorohexyl chains.

| Electronic Property | Predicted Characteristic | Consequence |

| HOMO Energy | Lowered due to EWGs | Increased ionization potential and stability. |

| LUMO Energy | Lowered due to EWGs | Increased electron affinity. |

| HOMO-LUMO Gap | Potentially reduced | Affects color and electronic properties. |

| Electron Density | Polarized towards EWGs | Influences intermolecular interactions and reactivity. |

Electron Density Distribution in Fluorine Atoms

The presence of two perfluorohexyl groups, -(CF₂)₅CF₃, in 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole profoundly influences its electronic structure. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing effect. numberanalytics.com This high electronegativity leads to a significant polarization of the carbon-fluorine (C-F) bonds within the perfluorohexyl chains.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the electron density of molecules. acs.org For a molecule like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, DFT calculations would be expected to show a high localization of electron density around each fluorine atom. This creates a molecule with an electron-rich periphery along the perfluorohexyl chains. The carbon atoms bonded to fluorine, in turn, become electron-deficient.

This pronounced electron density distribution has several implications for the molecule's properties. The strong, polarized C-F bonds contribute to the chemical stability and thermal resistance of the compound. nih.gov The accumulation of negative charge on the fluorine atoms also influences the molecule's intermolecular interactions, favoring interactions with electron-deficient regions of neighboring molecules.

To illustrate the concept of electron density distribution in fluorinated compounds, the following interactive table provides typical calculated atomic charges on atoms in a simplified fluorinated alkane chain, as would be determined by computational analysis.

| Atom | Typical Calculated Partial Charge (a.u.) |

| C (alpha to F) | +0.2 to +0.4 |

| F | -0.2 to -0.4 |

| C (beta to F) | +0.05 to +0.15 |

| H (on a comparable hydrocarbon) | +0.1 to +0.2 |

Note: These are representative values and the exact partial charges for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole would require specific computational modeling of the molecule.

Academic Applications and Research Directions

Advanced Materials Science Research

The unique molecular architecture of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, characterized by a central pyrazole (B372694) ring, a benzoyl group, and two perfluorohexyl chains, makes it a promising candidate for various applications in materials science. The electron-withdrawing nature of the perfluorohexyl groups significantly influences the electronic properties of the pyrazole ring, while the long fluorinated chains are expected to impart low surface energy and high stability.

Integration into Polymer Matrices

The incorporation of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole into polymer matrices is a key area of research aimed at enhancing the intrinsic properties of commodity and engineering plastics. The long perfluorohexyl chains are anticipated to create a fluorine-rich surface, leading to improved barrier properties and reduced surface energy.

Hypothetical Thermal Stability Data of Polymer Composites

| Polymer Matrix | Additive Concentration (% w/w) | Decomposition Temperature (TGA, °C) |

|---|---|---|

| Polycarbonate | 0 | 450 |

| Polycarbonate | 5 | 475 |

| Polyimide | 0 | 550 |

| Polyimide | 5 | 580 |

| Epoxy Resin | 0 | 350 |

This is a hypothetical data table based on the expected properties of fluorinated compounds and is for illustrative purposes only. Actual experimental data is not currently available in published literature.

The low surface energy imparted by the perfluorohexyl groups makes 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole a prime candidate for use in the formulation of high-performance coatings and adhesives. Such coatings are expected to exhibit excellent hydrophobicity and oleophobicity, leading to anti-fouling and easy-to-clean surfaces. In adhesives, its incorporation could enhance bonding to low-surface-energy substrates and improve the environmental resistance of the adhesive joint.

Development of Novel Fluorinated Surfactants

The amphiphilic nature of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, arising from the polar benzoyl-pyrazole head and the nonpolar perfluorohexyl tails, suggests its potential as a novel fluorinated surfactant. Research in this area would focus on its ability to reduce surface tension at very low concentrations, a hallmark of fluorosurfactants.

Engineering of Specialty Polymers

Beyond its use as an additive, 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole can serve as a monomer for the synthesis of specialty polymers. Polymerization via the benzoyl group or by functionalizing the pyrazole ring could lead to the creation of novel fluorinated polymers with tailored properties, such as low dielectric constants for microelectronics or high gas permeability for membrane applications.

Synthesis of Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrazole ring of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The presence of the bulky and hydrophobic perfluorohexyl groups could lead to the formation of MOFs with unique pore environments and high chemical stability. These fluorinated MOFs could find applications in gas separation, catalysis, and sensing, particularly in harsh chemical environments.

Potential Properties of MOFs Derived from 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

| Property | Expected Outcome | Potential Application |

|---|---|---|

| Pore Environment | Highly Fluorinated and Hydrophobic | Separation of nonpolar gases, capture of fluorinated compounds |

| Chemical Stability | High resistance to acids and bases | Catalysis in corrosive media |

This table outlines the projected properties and applications based on the chemical structure of the compound. Further experimental validation is required.

Medicinal Chemistry and Chemical Biology Research

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common feature in many approved drugs and biologically active compounds. nih.govresearchgate.netfrontiersin.org The addition of fluorine to such scaffolds is a widely used strategy to enhance drug-like properties. acs.orgsci-hub.se

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole serves as a potential lead compound for drug discovery. A lead compound is a chemical starting point that has some desired biological activity but may need modification to improve its efficacy, selectivity, or pharmacokinetic properties. The combination of the proven pyrazole core with the powerfully electron-withdrawing and lipophilic perfluorohexyl groups makes this molecule an interesting candidate for screening against various biological targets. mdpi.comnih.gov

While the specific molecular targets of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole are not yet defined, its mechanism of action would be studied by identifying its binding partners (e.g., enzymes or receptors) and characterizing the interactions at an atomic level. Hypothetically, its interaction with a protein target would involve:

The Pyrazole Ring: The nitrogen atoms could act as hydrogen bond acceptors or donors, anchoring the molecule in a specific orientation within a protein's binding site.

The Benzoyl Group: The phenyl ring could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

The Perfluorohexyl Chains: These long, rigid, and lipophilic chains would likely occupy and interact strongly with deep, hydrophobic pockets within the target protein.

Fluorination is a key strategy for enhancing the binding affinity of a drug candidate to its target protein. tandfonline.comtandfonline.comconsensus.app The two perfluorohexyl groups in 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole are expected to significantly contribute to its binding capabilities through several mechanisms. benthamscience.comresearchgate.net

Hydrophobic Interactions: Fluorine is more hydrophobic than hydrogen. Perfluorinated chains, like those present in this molecule, can form highly favorable interactions with hydrophobic pockets in proteins, displacing water molecules and leading to a strong, entropically driven binding event. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. This makes the molecule more resistant to metabolic degradation by enzymes in the liver (e.g., cytochrome P450s). olemiss.edu By resisting metabolism, the compound remains active for longer, resulting in higher effective potency.

Modulation of Electronic Properties: The high electronegativity of fluorine atoms alters the electronic distribution of the pyrazole ring, which can influence its pKa and ability to form optimal interactions with the target.

Table 2: Contributions of Perfluorohexyl Groups to Binding Affinity

| Mechanism | Description |

|---|---|

| Enhanced Hydrophobicity | Increases the strength of interactions with non-polar pockets in target proteins. |

| Increased Metabolic Stability | C-F bonds resist enzymatic breakdown, prolonging the compound's active lifetime. |

Based on the activities of other pyrazole-containing molecules, 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole could be investigated for its interaction with several important classes of enzymes and receptors.

Glucocorticoid Receptor (GR): Non-steroidal aryl pyrazole derivatives have been identified as potent agonists of the Glucocorticoid Receptor, a key target for anti-inflammatory drugs. acs.orgnih.gov Research has shown that pyrazole-containing scaffolds can mimic the steroidal structure of natural hormones and bind effectively to the GR's ligand-binding pocket. rsc.orgrsc.orgacs.org The structure of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole fits the general description of an aryl pyrazole, making the GR a plausible target for investigation.

Dopamine (B1211576) Receptors: Substituted pyrazoles have been developed as selective ligands for dopamine receptors, particularly the D4 subtype, which is a target for antipsychotic medications. nih.govnih.gov The pyrazole core serves as a scaffold to correctly position other chemical groups to interact with the receptor. google.commdpi.com This precedent suggests that novel pyrazole derivatives could be screened for activity at dopamine receptors.

Cyclooxygenase-2 (COX-2): The pyrazole scaffold is famously a core component of the selective COX-2 inhibitor drug Celecoxib. nih.govju.edu.sadntb.gov.ua COX-2 is an enzyme involved in inflammation and pain. A vast body of research has explored the structure-activity relationships of pyrazole derivatives as COX-2 inhibitors, indicating that this class of compounds has a high potential for this activity. nih.govresearchgate.net Therefore, evaluating 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole for COX-2 inhibition would be a logical research direction.

Table 3: List of Compound Names

| Compound Name |

|---|

| 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole |

Exploratory Studies in Drug Formulation Research

There is currently no available research detailing the role of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole as a versatile excipient for modulating the solubility and release profiles of active pharmaceutical ingredients. The highly fluorinated nature of the molecule suggests potential for unique solubility characteristics, but empirical data from formulation studies is not present in the accessible scientific domain.

Protein and Biomolecular Interaction Investigations

Similarly, a comprehensive review of scientific databases yields no specific studies on the interaction of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole with proteins or other biomolecules.

Protein Binding Assays (Affinity and Specificity)

No protein binding assays investigating the affinity and specificity of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole have been published.

Cellular Uptake Mechanisms

Information regarding the mechanisms of cellular uptake for this compound is not available.

In Vitro Studies on Biological Activity (e.g., Antimicrobial, Anticancer, Antioxidant)

There are no documented in vitro studies assessing the antimicrobial, anticancer, or antioxidant properties of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole.

Use in Proteomics for Protein Tagging and Modification

The application of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole in proteomics for the purpose of protein tagging and modification has not been reported in the scientific literature.

Design and Synthesis of Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides three-dimensional visualization of physiological processes within the body. nih.govwikipedia.org The technique relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide, known as a radiotracer or radiopharmaceutical. wikipedia.orgnih.gov The development of novel and selective radiotracers is a critical area of research for improving the diagnosis and monitoring of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.govmdpi.com

Pyrazole derivatives have emerged as attractive scaffolds for the development of PET radiotracers. nih.govnih.gov This interest stems from their ability to interact with a diverse range of biologically relevant targets. nih.gov The pyrazole structure serves as a versatile template for designing radiotracers with high affinity and selectivity for specific enzymes, receptors, or other biomolecules, which is a crucial requirement for effective PET imaging agents. wikipedia.orgnih.gov

Fluorine-18 Labeling Strategies for Pyrazole Scaffolds

Among the radionuclides used for PET, Fluorine-18 (¹⁸F) is often considered ideal for routine clinical imaging. nih.gov Its physical properties, including a manageable half-life of 109.8 minutes and low positron energy that results in high-resolution images, make it highly suitable for PET applications. nih.govnih.gov Consequently, the development of methods to incorporate ¹⁸F into complex molecules like pyrazole derivatives is a significant focus of radiopharmaceutical chemistry. nih.govnih.gov

Agrochemical Research Applications

In addition to its potential in medicinal chemistry, the pyrazole scaffold is a cornerstone in agrochemical research. Derivatives of pyrazole have been extensively investigated for their utility in crop protection, leading to the development of numerous commercial products.

Intermediates in Agrochemical Synthesis

The compound 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is categorized as a chemical intermediate. clearsynth.com In the context of agrochemical synthesis, intermediates are compounds that serve as building blocks for the creation of more complex, and often biologically active, molecules. The synthesis of a final agrochemical product, such as a herbicide, insecticide, or fungicide, frequently involves a multi-step process where intermediates like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole are formed and then subsequently modified to achieve the desired final structure and activity. The specific perfluorohexyl and benzoyl groups on this pyrazole core provide a unique chemical foundation that can be elaborated upon to produce a range of novel agrochemical candidates.

Investigations into Antifungal Activities of Pyrazole Derivatives

A significant area of agrochemical research focuses on the antifungal properties of pyrazole derivatives. nih.gov Numerous studies have demonstrated that compounds containing a pyrazole ring exhibit potent activity against a wide variety of phytopathogenic fungi that threaten crop health and yield. nih.govuctm.edu

Research has shown that specific structural modifications to the pyrazole core can lead to significant antifungal efficacy. For instance, certain pyrazole carboxamides have displayed remarkable activity against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. acs.org In one study, isoxazolol pyrazole carboxylate 7ai was found to have strong antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov The introduction of fluorine atoms into the pyrazole structure is also a known strategy for enhancing biological activity; fluoro-substituted phenylpyrazoles have been noted for their broad-spectrum plant protection capabilities, including antifungal effects. mdpi.com These findings underscore the potential for highly fluorinated compounds like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole to serve as a basis for developing new antifungal agents.

Table 1: Research Findings on Antifungal Pyrazole Derivatives

| Derivative Class | Target Fungi | Key Finding | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | Exhibited strong activity with an EC₅₀ value of 0.37 μg/mL, outperforming the commercial control carbendazol. | nih.gov |

| Pyrazole-4-carboxamides (7d, 12b) | Rhizoctonia solani | Displayed outstanding activity with EC₅₀ values of 0.046 μg/mL, significantly better than boscalid (B143098) and fluxapyroxad. | acs.org |

| Fluorinated Pyrazole Aldehydes (H9) | Sclerotinia sclerotiorum, Fusarium culmorum | Showed the highest activity among tested derivatives against these two fungal species. | mdpi.com |

| Pyrazole-benzoxazolone hybrid (3a) | Fusarium graminearum, Fusarium oxysporum | Demonstrated the most promising inhibition potential (27.8 - 38.1%) against Fusarium species. | uctm.edu |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For pyrazole derivatives, a common approach is to react perfluorohexyl-substituted hydrazines with benzoyl-containing diketones under controlled anhydrous conditions. Optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity. Post-synthesis purification often employs column chromatography with fluorinated stationary phases to separate perfluoroalkyl byproducts .

Q. How can researchers confirm the structural integrity of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify perfluorohexyl group integration and benzoyl proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-FTMS to confirm molecular ion peaks and isotopic patterns .

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles to validate the pyrazole core geometry, as demonstrated for analogous benzoyl-pyrazole derivatives .

Q. What analytical methods are suitable for assessing the compound’s purity and stability under varying conditions?

- Methodological Answer : Purity can be quantified via HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column. Stability studies should employ thermogravimetric analysis (TGA) and accelerated degradation experiments (e.g., exposure to light, humidity, or oxidative agents) monitored by FTIR to detect functional group decomposition .

Advanced Research Questions

Q. How can researchers address solubility challenges of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole in aqueous systems for biological assays?

- Methodological Answer : The compound’s hydrophobicity due to perfluorohexyl groups necessitates the use of co-solvents (e.g., DMSO or cyclodextrin-based formulations). Advanced approaches include:

- Membrane Emulsification : Utilize fluorophilic surfactants to create stable nanoemulsions .

- Factorial Design : Systematically test solvent mixtures and pH levels to identify conditions that balance solubility and bioactivity retention .

Q. How should contradictions in biological activity data (e.g., inconsistent IC50 values across studies) be resolved?

- Methodological Answer : Contradictions often arise from methodological variability. To resolve them:

- Standardize Assays : Adopt uniform protocols for cell lines, incubation times, and controls.

- Theoretical Alignment : Link results to a mechanistic framework (e.g., ligand-receptor binding kinetics) to contextualize outliers. For example, fluorophilic interactions may dominate in lipid-rich environments, altering bioavailability .

Q. What strategies are recommended for integrating this compound into catalytic or material science applications?

- Methodological Answer :

- Surface Functionalization : Leverage perfluorohexyl groups to anchor the compound onto fluoropolymer matrices for heterogeneous catalysis.

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and guide experimental design for optoelectronic applications .

Q. How can researchers design experiments to explore the environmental impact of perfluorohexyl groups in this compound?

- Methodological Answer :

- Ecotoxicity Assays : Conduct microcosm studies with soil/water systems to assess bioaccumulation and degradation pathways.

- Lifecycle Analysis (LCA) : Model the compound’s persistence using OECD 307 guidelines, focusing on hydrolytic and photolytic stability .

Methodological Rigor and Theoretical Frameworks

Q. What theoretical frameworks are critical for interpreting this compound’s supramolecular behavior?

- Methodological Answer :

- Fluorophobic Effect : Explain self-assembly tendencies via fluorine-avoidance interactions in polar solvents.

- Crystal Engineering : Apply Hirshfeld surface analysis to predict packing motifs and polymorphism, as seen in related pyrazole derivatives .

Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., binding affinities)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。